molecular formula C14H16N2O3 B13182893 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid

Cat. No.: B13182893
M. Wt: 260.29 g/mol
InChI Key: SBJBQBRTYUZCIB-UHFFFAOYSA-N
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Description

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This compound features a morpholine ring attached to the indole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid, the following steps can be involved:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the indole or morpholine rings .

Mechanism of Action

The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, influencing biological processes. The morpholine moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is unique due to the presence of the morpholine ring, which can significantly influence its chemical properties and biological activities. This makes it distinct from other indole derivatives and potentially useful in various scientific and industrial applications .

Biological Activity

2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by data from various studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

Antibacterial Activity

The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
S. aureus ATCC 259233.90
S. aureus ATCC 43300 (MRSA)<1.00
M. tuberculosis H37Rv10.00

The compound inhibited the growth of M. tuberculosis over a period of 41 days at a concentration of 10 µg/mL, showcasing its potential for further development as an anti-tubercular agent .

Antifungal Activity

In addition to antibacterial properties, the compound demonstrated antifungal activity against strains such as Candida albicans, with MIC values indicating effective inhibition. This broad spectrum of activity makes it a candidate for treating infections caused by resistant pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assays revealed that this compound exhibited significant antiproliferative effects on cancer cell lines, with IC50 values reported in the low micromolar range (<10 µM). The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM)
A549 (lung cancer)<10
MDA-MB-231 (breast cancer)<10
HeLa (cervical cancer)<10

These results suggest that the compound preferentially targets rapidly dividing cells while maintaining a lower impact on non-cancerous cells, indicating a favorable therapeutic index .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, enhancing caspase activity and leading to cell cycle arrest .
  • Biofilm Disruption : It has shown potential in preventing biofilm formation in bacterial cultures, which is crucial for combating chronic infections .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antitubercular Activity : A study reported that the compound effectively inhibited M. tuberculosis growth, making it a promising candidate for further antitubercular drug development .
  • Cytotoxicity Against Cancer Cells : Research indicated that the compound selectively inhibited the proliferation of various cancer cell lines while sparing normal cells, suggesting its utility in targeted cancer therapy .
  • Antifungal Properties : The compound's antifungal activity against resistant strains adds to its therapeutic potential in treating opportunistic infections .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C14H16N2O3/c17-14(18)13-10-3-1-2-4-11(10)15-12(13)9-16-5-7-19-8-6-16/h1-4,15H,5-9H2,(H,17,18)

InChI Key

SBJBQBRTYUZCIB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C3=CC=CC=C3N2)C(=O)O

Origin of Product

United States

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